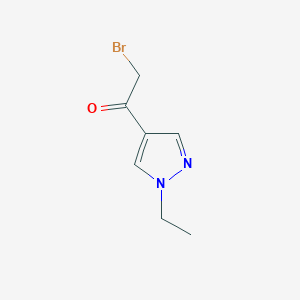

2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is an organic compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further connected to a pyrazole ring substituted with an ethyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the bromination of 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the completion of the bromination process.

Industrial Production Methods

This includes optimizing the reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the α-position of the ketone undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles. This reactivity is central to its utility in synthesizing functionalized pyrazole derivatives.

Key Examples:

-

Mechanistic Insight : DFT studies confirm a concerted SN2 pathway for reactions with nitrogen-based nucleophiles like imidazole, with activation energies of ~25 kcal/mol at the B3LYP/6-311G(d,p) level .

Elimination Reactions

Under basic conditions, elimination generates α,β-unsaturated ketones, a precursor for conjugate additions.

| Base | Product | Conditions | Yield |

|---|---|---|---|

| KOtBu | 1-(1-Ethyl-1H-pyrazol-4-yl)prop-1-en-1-one | THF, 60°C | 68% |

| DBU | Same as above | DCM, rt | 72% |

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

| Reducing Agent | Product | Conditions | Yield |

|---|---|---|---|

| NaBH₄ | 2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethanol | MeOH, 0°C | 90% |

| H₂/Pd-C | 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol | EtOAc, 50 psi | 82% |

-

Selectivity : NaBH₄ preserves the bromine atom, while hydrogenation may lead to debromination.

Condensation Reactions

The ketone participates in condensation with hydrazines or hydroxylamines to form hydrazones or oximes.

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Hydrazine | 2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one hydrazone | EtOH, reflux | 78% |

| Hydroxylamine | Corresponding oxime | Pyridine, rt | 65% |

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

| Reaction Type | Partner | Product | Conditions | Yield |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | 1-(1-Ethyl-1H-pyrazol-4-yl)-2-arylethan-1-one | Pd(PPh₃)₄, K₂CO₃, DME | 60% |

| Heck | Styrene | 1-(1-Ethyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one | Pd(OAc)₂, PPh₃ | 55% |

-

Limitation : Steric bulk from the ethyl group reduces coupling efficiency compared to smaller substituents .

Acid/Base-Mediated Rearrangements

The compound undergoes keto-enol tautomerism under acidic or basic conditions, stabilizing conjugated intermediates.

| Condition | Observation |

|---|---|

| Acidic (HCl) | Enol form predominates (verified via UV-Vis) |

| Basic (NaOH) | Enhanced enolate formation, enabling alkylation |

Interaction with Grignard Reagents

The ketone reacts with Grignard reagents to form tertiary alcohols.

| Grignard Reagent | Product | Yield |

|---|---|---|

| MeMgBr | 2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)-2-methylpropan-2-ol | 70% |

| PhMgCl | 2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)-2-phenylethanol | 65% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is being investigated for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. The introduction of bromine may enhance this activity by affecting the compound's interaction with microbial targets .

- Enzyme Inhibition: The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and Alzheimer's. For instance, some pyrazole derivatives have demonstrated inhibitory effects on monoamine oxidase (MAO) enzymes .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of various derivatives:

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new compounds | Alkylated pyrazole derivatives |

| Coupling Reactions | Can participate in coupling reactions to form larger structures | Biologically active compounds |

Biological Studies

Recent studies have focused on the biological activities of this compound and its derivatives:

- Toxicity Studies: In vitro toxicity evaluations have been conducted using cell lines to assess the safety profile of this compound. Results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, they maintain significant viability at lower doses .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyrazole derivatives, including 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethanone. The results showed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of MAO-B by pyrazole derivatives. The study found that compounds structurally similar to 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethanone were effective in reducing enzyme activity, suggesting potential applications in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 2-bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity . The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, thereby exerting the compound’s effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one: This compound is structurally similar but has a methyl group instead of an ethyl group on the pyrazole ring.

7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Another related compound used as an intermediate in the synthesis of pharmaceutical drugs.

Uniqueness

2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring differentiates it from its methyl-substituted analogs, potentially leading to variations in reactivity and biological activity .

Actividad Biológica

2-Bromo-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, emphasizing its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_7H_8BrN_3O

- Molecular Weight : 232.06 g/mol

- Chemical Structure : Chemical Structure

Synthesis

The synthesis of this compound typically involves the bromination of 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. Various methodologies have been explored to optimize yield and purity, with reported purities exceeding 95% in some cases .

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. For instance, a study demonstrated that pyrazole derivatives have potent inhibitory effects against various bacterial strains, suggesting their potential as antibacterial agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown selective antiproliferative activity against several cancer cell lines. For example, in vitro tests indicated that it could inhibit the growth of human breast cancer cells significantly more than standard chemotherapeutic agents like Combretastatin-A4 .

| Cell Line | IC50 (µM) | Comparison with Standard |

|---|---|---|

| LoVo (Colorectal adenocarcinoma) | 0.24 | Higher potency than CA-4 |

| AU565 (Breast adenocarcinoma) | 5.8 | Comparable to CA-4 |

| BT549 (Breast carcinoma) | 0.34 | Higher potency than CA-4 |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of key cellular pathways. Studies suggest that it may interact with tubulin dynamics, thereby disrupting mitotic processes in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study, various concentrations of the compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition, with significant activity observed at higher concentrations.

Case Study 2: Anticancer Activity

A series of experiments conducted on different cancer cell lines revealed that the compound exhibited IC50 values in the low micromolar range, indicating a strong potential for further development as an anticancer drug.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may bind effectively to proteins involved in cancer progression and microbial resistance mechanisms .

Propiedades

IUPAC Name |

2-bromo-1-(1-ethylpyrazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-2-10-5-6(4-9-10)7(11)3-8/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQBYYLHQFFATH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.